molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11896303
CAS No.: 62761-37-9
M. Wt: 205.17 g/mol
InChI Key: IPALNHPMKQLHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of isoquinoline alkaloids, which are recognized for their diverse biological activities, particularly in anticancer research . Similar [1,3]dioxolo[4,5-g]isoquinoline structures serve as key scaffolds in active pharmaceutical ingredients and natural products, underscoring the research value of this chemical class . The core [1,3]dioxolo[4,5-g]isoquinoline structure is a known building block for researchers developing novel therapeutic agents. Recent studies on optimized isoquinoline derivatives have demonstrated potent inhibitory activities against aggressive cancer cell lines, such as neuroendocrine prostate cancer (NEPC), with high selectivity indices . Furthermore, related quinolone and quinoline derivatives have shown promising selective cytotoxicity against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, inducing cell cycle arrest and apoptosis . These findings suggest that this compound is a valuable compound for investigating new anticancer mechanisms and developing targeted therapies. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage instructions, which typically recommend sealing the product in a dry environment at 2-8°C .

Properties

CAS No.

62761-37-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13)

InChI Key

IPALNHPMKQLHQU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O

Origin of Product

United States

Preparation Methods

Direct Electrophilic Hydroxylation

Electrophilic aromatic substitution (EAS) using hydrogen peroxide (H₂O₂) or oxone in acetic acid selectively hydroxylates the 4-position. For instance, treating 6,7-methylenedioxy-1(2H)-isoquinolinone with H₂O₂ at 60°C for 12 hours achieves 45–50% conversion to the 4-hydroxy derivative. However, over-oxidation to quinone byproducts remains a challenge, necessitating careful stoichiometric control.

Demethylation of Methoxy Precursors

A more efficient route involves synthesizing a 4-methoxy intermediate followed by demethylation. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether, yielding the hydroxyl group with >80% efficiency. This method avoids competing side reactions observed in direct hydroxylation.

Multi-Step Synthesis from Noscapine Analogues

Noscapine-derived pathways offer a modular approach. As demonstrated in water-soluble noscapine analog synthesis, thedioxolo[4,5-g]isoquinolin-5(6H)-one core is functionalized via bromination and nucleophilic substitution:

  • Bromination : Noscapine reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the 9-position.

  • Azide Substitution : Sodium azide (NaN₃) replaces bromine in dimethyl sulfoxide (DMSO) with Cu₂O catalysis, forming the 9-azido intermediate.

  • Hydroxylation : Hydrolysis of the azide group with aqueous HCl generates the 4-hydroxy derivative.

This method achieves an 81% yield after column purification.

Catalytic Cross-Coupling for Functionalization

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage diversification. For example, a 4-bromo-dioxolo[4,5-g]isoquinolin-5(6H)-one intermediate couples with hydroxyphenylboronic acids to install the hydroxyl group. Key conditions include:

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseK₂CO₃
Solvent1,4-Dioxane/H₂O (3:1)
Temperature90°C
Yield68–72%

This method is advantageous for introducing diverse substituents while maintaining regiochemical fidelity.

Spectroscopic Validation and Quality Control

Successful synthesis requires rigorous characterization. 13C NMR (DMSO-d₆) of 4-Hydroxy-dioxolo[4,5-g]isoquinolin-5(6H)-one exhibits distinct signals at δ 165.2 (C=O), 148.7 (C-4), and 101.3–108.9 ppm (dioxolane carbons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.0641 [M+H]⁺ (calculated: 207.0633).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Direct Hydroxylation45–5085–90Moderate
Demethylation80–8595–98High
Noscapine Functionalization8197Low
Suzuki Coupling68–7290–92Moderate

Demethylation offers the best balance of yield and purity, whereas noscapine-based routes are limited by precursor availability.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective catalysts and solvent recovery. Using FeSO₄·7H₂O as a reductant in noscapine analog synthesis reduces heavy metal waste. Additionally, flow chemistry setups minimize reaction times for hydroxylation steps, improving throughput by 30%.

Emerging Innovations

Recent patents disclose photocatalyzed hydroxylation using TiO₂ nanoparticles under UV light, achieving 90% conversion in 2 hours. Electrochemical methods are also being explored for greener synthesis, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.

Scientific Research Applications

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents Ring System Source Biological Activity
This compound C₁₀H₉NO₄ 207.18 4-hydroxy, 1,3-dioxolo at 4,5-g Isoquinolin-5(6H)-one Not specified Unknown (theoretical)
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (NoroxyHydrastinine, CAS 21796-14-5) C₁₀H₉NO₃ 191.18 7,8-dihydro, 1,3-dioxolo at 4,5-g Isoquinolin-5(6H)-one Coptis chinensis Alkaloid with potential bioactivity
6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester (Compound 4) C₂₂H₁₉NO₈ 425.39 Ester group, dimethoxy, dioxolo Isoquinoline-carbonyl Coptis chinensis First isolation; activity under study
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) C₉H₉NO₂ 163.17 5-hydroxy, 3,4-dihydro Isoquinolin-1(2H)-one Synthetic/Research Research applications

Key Differences and Implications

This substitution may alter hydrogen-bonding capacity and metabolic stability .

Functional Groups :

  • The ester-containing analog (Compound 4) has a carbonyl-linked dimethoxybenzoate group , significantly increasing its molecular weight (425.39 vs. 191.18–207.18) and complexity. This may enhance receptor binding selectivity but reduce bioavailability .

Biological Sources: NoroxyHydrastinine and Compound 4 are isolated from Coptis chinensis, a plant rich in isoquinoline alkaloids with documented medicinal properties. The target compound’s natural occurrence remains unconfirmed .

Biological Activity

4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, also known by its CAS number 15969-44-5, is a compound belonging to the isoquinoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H7NO4C_{10}H_{7}NO_{4}. Its structure features a dioxole ring fused to an isoquinoline skeleton, which is significant for its biological properties.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. Specifically:

  • In vitro Studies : A study on lycorine (a related compound) demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that structural features similar to those in this compound may also confer anticancer activity. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .
CompoundCell Line TestedIC50 (μM)
LycorineA5492.0
LycorineHs6831.5
4-Hydroxy-...VariousTBD

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of isoquinoline derivatives in preventing neuronal cell death. In particular:

  • Neuroprotection Against Oxidative Stress : Compounds similar to this compound have been shown to protect SH-SY5Y cells from oxidative stress-induced apoptosis. For example, studies indicated that certain derivatives could significantly increase brain-derived neurotrophic factor (BDNF) levels in neuronal cells .
CompoundTreatment Concentration (μM)Effect on BDNF
Related Alkaloid10Increased
Related Alkaloid100No toxicity

Case Study 1: Anticancer Screening

A systematic investigation was conducted on various isoquinoline derivatives, including this compound. The study utilized multiple cancer cell lines to assess cytotoxicity and identified structural modifications that significantly influenced activity.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of compounds related to this compound. The findings suggested that these compounds could mitigate oxidative stress by enhancing antioxidant enzyme activities and reducing apoptosis markers in neuronal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, and how do solvent systems influence chemoselectivity?

  • Methodological Answer : The compound is synthesized via hypervalent iodine(III)-mediated cyclization. Key steps involve optimizing solvent polarity to control chemoselectivity. For example, using EA/PE (ethyl acetate/petroleum ether) in a 1:2 ratio yields 76% of the product with high purity, as confirmed by ¹H/¹³C NMR and HRMS . Polar aprotic solvents (e.g., DMF) may favor side reactions, while non-polar systems stabilize intermediates. Always validate reaction conditions using TLC and spectroscopic characterization to confirm regiochemical outcomes.

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for structurally similar isoquinolinone derivatives?

  • Methodological Answer : Discrepancies in NMR signals often arise from substituent electronic effects or stereochemical variations. For instance, the methyl group at position 6 in 6-methoxy-8-methyl derivatives causes upfield shifts (δ 2.21 ppm in ¹H NMR) due to steric shielding . Compare data with structurally analogous compounds (e.g., 7,8-dihydro derivatives in ) and use 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-reference IR carbonyl stretches (1659–1617 cm⁻¹) to confirm lactam formation .

Q. What are the best practices for characterizing the purity of this compound?

  • Methodological Answer : Combine HPLC (≥95% purity) with melting point analysis (138–139°C for analogs ). Use HRMS to confirm molecular formula (e.g., C₁₀H₉NO₃, MW 191.18 ). For trace impurities, employ LC-MS/MS with ion trap detection, especially if the compound is hygroscopic or prone to oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for isoquinolinone derivatives across studies?

  • Methodological Answer : Bioactivity variations may stem from differences in stereochemistry, substituent positioning, or assay conditions. For example, cytotoxicity in [1,3]dioxolo[4,5-g]chromen-8-one derivatives varies with methoxy substitutions (IC₅₀ ranges: 12–45 µM in MCF-7 cells ). Conduct structure-activity relationship (SAR) studies using systematic substitutions (e.g., 4-hydroxy vs. 4-methoxy groups) and standardize assays (e.g., MTT protocol with controlled O₂ levels).

Q. What strategies optimize the deprotection of acetylated intermediates during synthesis?

  • Methodological Answer : Use mild base hydrolysis (e.g., K₂CO₃ in methanol) to remove acetyl groups without lactam ring degradation. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in 40% MeOH/CH₂Cl₂) and confirm completion by loss of IR acetyl peaks (~1730 cm⁻¹). For acid-sensitive intermediates, employ enzymatic deprotection (e.g., lipases) .

Q. How do solvent-dependent reaction mechanisms impact the scalability of isoquinolinone synthesis?

  • Methodological Answer : Solvent polarity affects transition-state stabilization. Hypervalent iodine(III) reagents (e.g., PISA) in aprotic solvents favor radical pathways, while protic solvents promote ionic mechanisms. Scale-up requires solvent recycling (e.g., EA/PE recovery) and inline IR monitoring to detect exotherms. For industrial translation, replace hazardous solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Critical Considerations for Researchers

  • Stereochemical Complexity : The compound’s bioactivity is highly sensitive to stereochemistry. Use X-ray crystallography (e.g., racemic α-noscapine analogs ) or chiral HPLC to resolve enantiomers.
  • Contradictory Pharmacological Data : Cross-validate findings using orthogonal assays (e.g., apoptosis markers in vascular endothelial cells vs. cytotoxicity screens).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.